molecular formula C15H16N2O2 B1323319 N-(3-Amino-4-methylphenyl)-3-methoxybenzamide CAS No. 1016837-54-9

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide

Cat. No.: B1323319
CAS No.: 1016837-54-9
M. Wt: 256.3 g/mol
InChI Key: KWOGQGLGNVKJSK-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide is an organic compound with significant applications in medicinal chemistry. It serves as a crucial building block for various drug candidates due to its unique chemical structure and properties . This compound is known for its role in the synthesis of pharmaceuticals and other biologically active molecules.

Future Directions

The continuous flow microreactor system developed for the synthesis of “N-(3-Amino-4-methylphenyl)benzamide” could be a more effective and accessible method for its synthesis . This method has less synthesis steps and reagents consumption compared to other methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)-3-methoxybenzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction is carried out in a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yield. The process involves preheating the reactants and mixing them in a micromixer before allowing the reaction to proceed in delayed reacting tubes .

Industrial Production Methods

In industrial settings, the production of this compound is optimized using continuous flow microreactor technology. This method enhances the efficiency and scalability of the synthesis process, resulting in higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include benzoic anhydride, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-6-7-12(9-14(10)16)17-15(18)11-4-3-5-13(8-11)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGQGLGNVKJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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